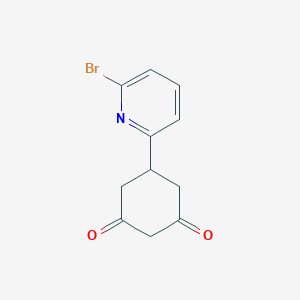![molecular formula C12H9F3N2O2 B1391672 (4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol CAS No. 1216548-30-9](/img/structure/B1391672.png)
(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol
Übersicht
Beschreibung
(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol is a useful research compound. Its molecular formula is C12H9F3N2O2 and its molecular weight is 270.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
“(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol” zeigt vielversprechende Antitumoraktivität. Forscher haben sein Potenzial als Chemotherapeutikum, insbesondere bei der Behandlung von Leukämie und Brustkrebs, untersucht . Der Wirkmechanismus der Verbindung beinhaltet die Hemmung spezifischer Signalwege, die für das Überleben von Krebszellen unerlässlich sind.
Entzündungshemmende und Analgetische Wirkungen
Studien deuten darauf hin, dass diese Verbindung entzündungshemmende und analgetische Eigenschaften besitzt. Sie kann die Schmerzempfindung modulieren und Entzündungen reduzieren, was sie für die Schmerzbehandlung und entzündliche Erkrankungen relevant macht .
Antimikrobielle Aktivität
“this compound” hat antimikrobielle Wirkungen gegen verschiedene Krankheitserreger gezeigt. Forscher haben sein Potenzial als antibakterielles und antifungizides Mittel untersucht .
Kardiale Anwendungen
Die calciumkanalblockierenden Eigenschaften der Verbindung machen sie für die kardiovaskuläre Forschung relevant. Sie könnte potenziell die Blutdruckregulation und die Gefäßfunktion beeinflussen .
Arzneimittelentwicklung und -optimierung
Forscher haben diese Verbindung als zentrales Gerüst in der Arzneimittelentwicklung verwendet. Durch Modifizierung ihrer Substituenten zielen sie darauf ab, die Medikamenteneigenschaften zu verbessern und die pharmakokinetischen Eigenschaften (ADME-Tox) zu optimieren .
Neuroprotektion und neurologische Erkrankungen
Vorläufige Studien deuten darauf hin, dass “this compound” neuroprotektive Wirkungen haben könnte. Sie könnte für Erkrankungen wie idiopathische Lungenfibrose und neurodegenerative Erkrankungen relevant sein .
Weitere potenzielle Anwendungen
Weitere Bereiche von Interesse sind die antiparasitäre, antituberkulose und antidiabetische Forschung. Forscher erforschen weiterhin die vielfältigen pharmakologischen Aktivitäten der Verbindung .
Zusammenfassend lässt sich sagen, dass “this compound” in verschiedenen wissenschaftlichen Bereichen vielversprechend ist, von der Krebstherapie bis zur Arzneimittelentwicklung. Ihre einzigartige Struktur und ihre vielfältigen Wirkungen machen sie zu einem faszinierenden Gegenstand für weitere Untersuchungen . Wenn Sie weitere Informationen benötigen oder spezielle Fragen haben, zögern Sie bitte nicht, diese zu stellen!
Wirkmechanismus
Target of Action
It is known that molecules with a -cf3 group, similar to this compound, have shown improved drug potency towards enzymes like reverse transcriptase .
Mode of Action
It is suggested that the trifluoromethyl group in the compound could potentially enhance the potency of the drug by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Result of Action
It is suggested that the compound could potentially enhance the potency of drugs targeting certain enzymes .
Action Environment
It is recommended that the compound be stored in a dry room temperature environment .
Eigenschaften
IUPAC Name |
[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-5-6-16-11(17-10)19-9-3-1-8(7-18)2-4-9/h1-6,18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEHBYXSSIUIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





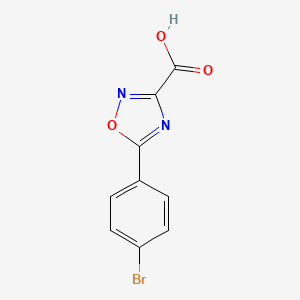
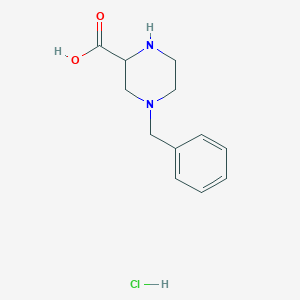
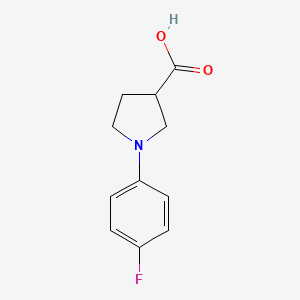
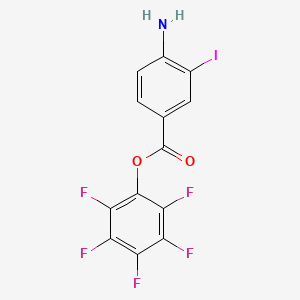
![4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1391599.png)

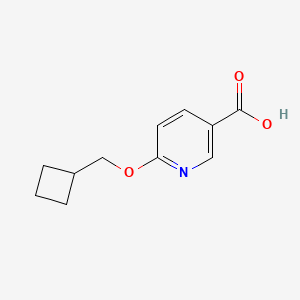
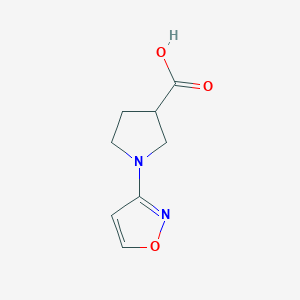
![1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391605.png)

